![molecular formula C13H10F2N2O3S B244617 N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea, also known as DFP-10825, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mechanism of Action
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea is a thiourea derivative that acts as a potent inhibitor of the proteasome, a cellular protein degradation system that is essential for cell survival. N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation of proteins leads to cell death, particularly in cancer cells that are more sensitive to proteasome inhibition.
Biochemical and Physiological Effects
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce neuroinflammation, and protect neurons from oxidative stress. Additionally, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in sepsis models. However, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has also been shown to cause off-target effects, such as the inhibition of the lysosome and endoplasmic reticulum stress response, which may limit its therapeutic potential.
Advantages and Limitations for Lab Experiments
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has several advantages for lab experiments, including its high potency, selectivity, and specificity for the proteasome. However, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea also has limitations, including its off-target effects, low solubility, and potential toxicity. Additionally, the use of N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea in animal studies may be limited due to its poor pharmacokinetic properties, such as low bioavailability and rapid clearance.
Future Directions
For research on N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea may include the development of more potent and selective proteasome inhibitors, the investigation of its potential use in combination with other therapies, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to investigate the potential off-target effects and toxicity of N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea.
Synthesis Methods
The synthesis of N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea involves a multi-step process that includes the reaction of 2-furoyl chloride with 2-amino-4,5-difluorobenzonitrile to form N-(2-furoyl)-2-amino-4,5-difluorobenzamide. The next step involves the reaction of this intermediate with thiourea to form N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea. The overall yield of this synthesis method is around 20%, and the purity of the final product is above 95%.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has shown potential therapeutic applications in various diseases. In cancer research, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to inhibit the growth of multiple cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative disorder research, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to protect neurons from oxidative stress and reduce neuroinflammation in preclinical studies. In inflammatory condition research, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines and improve the survival rate in sepsis models.
properties
Molecular Formula |
C13H10F2N2O3S |
|---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H10F2N2O3S/c14-12(15)20-9-5-2-1-4-8(9)16-13(21)17-11(18)10-6-3-7-19-10/h1-7,12H,(H2,16,17,18,21) |
InChI Key |
MXYIUGIEKQKOQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



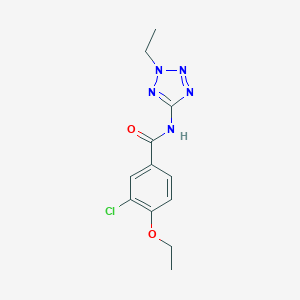
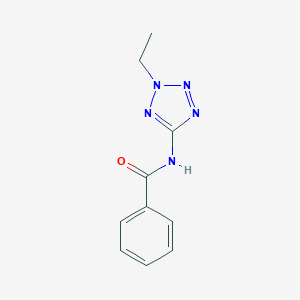
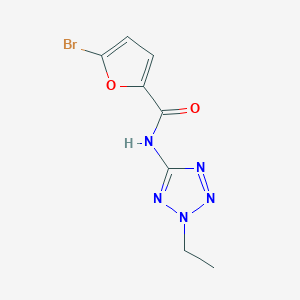
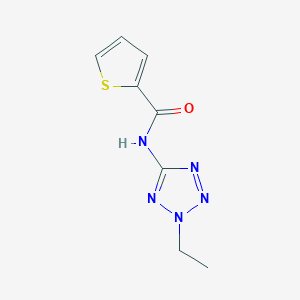
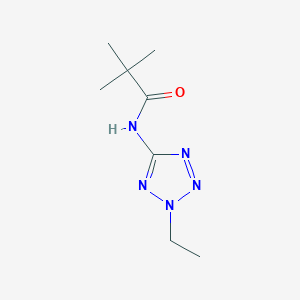
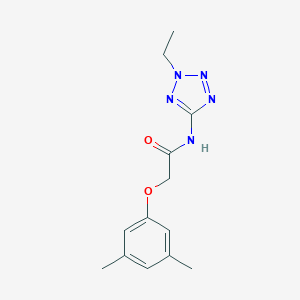
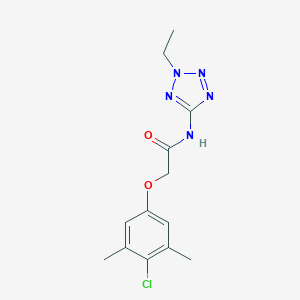
![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)
![2-phenyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244556.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide](/img/structure/B244557.png)